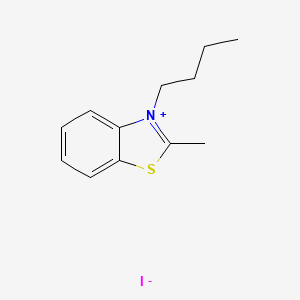

Benzothiazolium, 3-butyl-2-methyl-, iodide

Description

Historical Evolution of Benzothiazolium Salt Chemistry in Academic Research

The study of benzothiazole (B30560) and its derivatives dates back over a century, with early research focusing on their synthesis and application as dyes. The development of cyanine (B1664457) dyes, which often feature a benzothiazolium core, was a significant milestone, revolutionizing the field of photographic sensitization. Over the decades, academic inquiry has expanded to explore the reactivity of the benzothiazolium nucleus, particularly the acidity of protons at the 2-methyl position and the susceptibility of the C2 position to nucleophilic attack. This has led to their use as precursors in the synthesis of more complex molecules and as catalysts in organic reactions. Research into related thiazolium salts, for instance, has been extensive in the context of organocatalysis, particularly in reactions like the benzoin (B196080) condensation.

Contemporary Academic Relevance of Benzothiazolium Salts

In modern chemical research, benzothiazolium salts are investigated for a wide range of applications. They serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their unique photophysical properties are exploited in the creation of fluorescent probes for biological imaging and sensors for detecting specific analytes. chemimpex.com Furthermore, by modifying the alkyl substituents on the nitrogen and at the 2-position, researchers can tune their properties to create ionic liquids and functional materials with tailored characteristics. For example, various N-alkyl benzothiazolium salts are studied for their antimicrobial and antifungal activities. mdpi.comresearcherslinks.com They also function as versatile reagents and activating agents in organic synthesis, such as in the deoxygenative functionalization of alcohols. beilstein-journals.orgnih.gov

Potential Research Paradigms and Unexplored Areas for Benzothiazolium, 3-butyl-2-methyl-, iodide

While specific data is unavailable for the 3-butyl-2-methyl derivative, we can extrapolate potential areas of interest based on its structural analogs.

Chemical Synthesis: The presence of the butyl group on the nitrogen atom, compared to the more commonly studied methyl or ethyl groups, would influence the compound's solubility and steric properties. Research could explore how the butyl chain affects its reactivity as a catalyst or its efficacy in synthetic transformations. Investigations into its synthesis would likely involve the quaternization of 2-methylbenzothiazole (B86508) with an appropriate butylating agent, such as butyl iodide.

Advanced Materials Science: The lipophilicity conferred by the butyl group could make this compound a candidate for applications as an ionic liquid or as a component in organic electronic materials. Its properties as a phase-transfer catalyst could also be a subject of investigation. Like other benzothiazolium salts, it could be a precursor for cyanine dyes, with the butyl group potentially modifying the dye's absorption and emission spectra, as well as its aggregation behavior.

Unexplored Areas: The primary unexplored area is the compound's very existence and characterization in academic literature. Fundamental research would be required to synthesize and isolate this compound, followed by a thorough characterization of its structural, physical, and chemical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Following this, its potential biological activity, utility in organic synthesis, and applicability in materials science could be systematically evaluated. The lack of published data suggests a green field for novel research into this specific member of the benzothiazolium family.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-butyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16NS.HI/c1-3-4-9-13-10(2)14-12-8-6-5-7-11(12)13;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSCDFMKIRNFIR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385155 | |

| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27086-49-3 | |

| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Benzothiazolium, 3 Butyl 2 Methyl , Iodide

Classical and Emerging Synthetic Routes to Benzothiazolium Salts

The formation of benzothiazolium salts traditionally relies on the quaternization of a pre-existing benzothiazole (B30560) nucleus. le.ac.uk This core structure itself is typically assembled through cyclization reactions. nih.gov

The most direct method for synthesizing Benzothiazolium, 3-butyl-2-methyl-, iodide is through the direct quaternization of 2-methylbenzothiazole (B86508). This reaction is a type of N-alkylation, where the nitrogen atom of the thiazole (B1198619) ring attacks an alkylating agent. umich.edu For the target compound, the alkylating agent is an n-butyl halide, typically butyl iodide, due to the higher reactivity of alkyl iodides compared to bromides or chlorides (RI > RBr > RCl). researchgate.netumich.edu

The reaction involves heating a mixture of 2-methylbenzothiazole and butyl iodide. researchgate.net The kinetics of such quaternization reactions have been studied, indicating that the process is influenced by the nature of the substituents on the benzothiazole ring and the specific alkyl halide used. ias.ac.in The order of reactivity for alkyl iodides in quaternization reactions is generally methyl > ethyl > n-propyl, which is a known trend in Menschutkin reactions. ias.ac.in

A study on the solvent-free synthesis of N-alkylbenzothiazolium iodides provides specific conditions for the butylation of benzothiazole derivatives. researchgate.net Although the study focuses on unsubstituted benzothiazole, the protocol is directly applicable to 2-methylbenzothiazole.

The synthesis of the target compound is contingent upon the availability of its direct precursor, 2-methylbenzothiazole. The most common and established method for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. nih.gov

To obtain 2-methylbenzothiazole, 2-aminobenzenethiol is typically reacted with acetic acid or its derivatives, such as acetyl chloride or acetic anhydride. nih.gov The reaction mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzothiazole ring system. nih.gov Various synthetic pathways have been developed for benzothiazole derivatives, often starting from 2-aminobenzenethiol and condensing it with aldehydes, ketones, or carboxylic acids. nih.govnih.gov

Another functionalization pathway involves starting with 2-mercaptobenzothiazole. nih.govbeilstein-journals.org This approach involves a two-step process where the sulfur is first alkylated, followed by N-alkylation of the ring. nih.gov While this is a viable route for some derivatives, the direct quaternization of 2-methylbenzothiazole is more straightforward for the synthesis of this compound.

Methodological Advancements in the Synthesis of this compound

Recent research has focused on improving the efficiency and environmental footprint of chemical syntheses. These advancements include the use of catalysts and the application of green chemistry principles.

While the direct quaternization step with a reactive alkyl iodide often proceeds efficiently without a catalyst, the synthesis of the 2-methylbenzothiazole precursor can be significantly enhanced by catalytic methods. researchgate.netumich.edu Various catalysts have been employed to promote the condensation of 2-aminobenzenethiol with carboxylic acids or aldehydes. nih.gov

Examples of catalysts used in benzothiazole synthesis include:

Lewis Acids: Samarium (III) triflate has been used as a catalyst for the condensation of 2-aminobenzenethiol with aromatic carboxylic acids. nih.gov

Heterogeneous Catalysts: Systems like MeSO₃H/SiO₂ have been used as dehydrating catalysts at high temperatures. nih.gov SnP₂O₇ has also been reported as a reusable heterogeneous catalyst that provides high yields in short reaction times. nih.gov

Iodine: Molecular iodine has been used as a mild Lewis acid catalyst in solvent-free conditions for the reaction of N-protected amino acids with 2-aminobenzenethiol. nih.gov

Green chemistry aims to reduce the environmental impact of chemical processes. nih.gov For the synthesis of benzothiazolium salts, these principles are applied to both the precursor synthesis and the final quaternization step. nih.gov

Solvent-Free Synthesis: A significant advancement is the development of solvent-free methods for the quaternization reaction. researchgate.net By mixing 2-methylbenzothiazole and butyl iodide and heating them directly, the need for volatile organic solvents is eliminated, which reduces waste and potential hazards. researchgate.netsemanticscholar.org This approach has been shown to produce high yields of N-alkylbenzothiazolium iodides. researchgate.net

Green Solvents: When solvents are necessary, especially for precursor synthesis or purification, the focus shifts to using environmentally benign options like water or ethanol. airo.co.inmdpi.com Water, in particular, is an advantageous solvent for some benzothiazole syntheses, sometimes used with a co-solvent like isopropanol (B130326) to aid substrate solubility. mdpi.com Ionic liquids and deep eutectic solvents (DES) are also emerging as recyclable and effective reaction media for benzothiazole synthesis. airo.co.in

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonic irradiation are used to accelerate reaction rates, reduce reaction times, and lower energy consumption. airo.co.in Microwave-assisted synthesis, for instance, can produce benzothiazole derivatives under mild conditions in a fraction of the time required for conventional heating. airo.co.in

Purification and Isolation Methodologies for this compound in Research Contexts

After the synthesis, isolating and purifying the target compound is crucial to remove unreacted starting materials and any byproducts. For crystalline solids like this compound, recrystallization is the most common and effective purification technique. libretexts.org

The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out while the impurities remain dissolved. libretexts.org

For N-alkylbenzothiazolium iodides, ethyl acetate (B1210297) has been successfully used as a recrystallization solvent. semanticscholar.org The process involves dissolving the crude salt in hot ethyl acetate and allowing it to cool slowly to form pure crystals. semanticscholar.org The purified crystals are then isolated via vacuum filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. libretexts.org The purity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy, FTIR, and mass spectrometry. researchgate.net

Chemical Reactivity and Mechanistic Pathways of Benzothiazolium, 3 Butyl 2 Methyl , Iodide

Electrophilic Reactivity of the Benzothiazolium Cation in Benzothiazolium, 3-butyl-2-methyl-, iodide

The chemical behavior of this compound is dominated by the electrophilic character of its benzothiazolium cation. The positive charge on the nitrogen atom is delocalized across the heterocyclic system, but it is most pronounced at the C2 carbon atom (the carbon situated between the nitrogen and sulfur atoms). This polarization renders the C2 position highly susceptible to attack by nucleophiles. The presence of the electron-donating 2-methyl group and the N-butyl group slightly modulates this reactivity compared to other analogues, but the fundamental electrophilicity at C2 remains the primary driver of its reactions.

The most characteristic reaction of the 3-butyl-2-methylbenzothiazolium cation is the addition of nucleophiles to the electrophilic C2 carbon. This process leads to the formation of a neutral 2,3-dihydrobenzothiazole derivative. A wide variety of nucleophiles can participate in this reaction, including hydroxide (B78521) ions, alkoxides, and carbanions.

The general mechanism involves the direct attack of the nucleophile (Nu⁻) on the C2 carbon, breaking the aromaticity of the thiazolium ring to form a non-aromatic adduct. This reaction is typically reversible, with the position of the equilibrium depending on the strength of the nucleophile and the stability of the resulting adduct. For instance, strong nucleophiles will favor the formation of the addition product.

Reaction Scheme:

Reactants: this compound; Nucleophile (e.g., Sodium hydroxide)

Product: 3-Butyl-2-hydroxy-2-methyl-2,3-dihydrobenzothiazole

Mechanism: The hydroxide ion attacks the C2 carbon of the benzothiazolium ring, leading to the formation of a covalent C-O bond and neutralization of the positive charge.

Under certain conditions, particularly with strong bases, the initial nucleophilic addition at the C2 position can be followed by a ring-opening reaction. This process cleaves the thiazole (B1198619) ring, leading to the formation of acyclic products.

A common pathway involves the attack of a hydroxide ion at C2 to form a 2-hydroxy intermediate. This intermediate can then undergo a ring-scission reaction, typically through the cleavage of the C2-S bond. This process is facilitated by the relative stability of the resulting thiolate anion. The subsequent protonation of the thiolate during workup yields an N-formyl-N-butyl-substituted aminothiophenol derivative. Such reactions demonstrate the latent instability of the benzothiazole (B30560) ring system under harsh nucleophilic conditions.

Role of this compound as a Precursor in Organic Transformations

This compound is a valuable precursor in organic synthesis, primarily due to its ability to generate highly reactive intermediates, such as ylides. These intermediates serve as powerful nucleophiles for carbon-carbon bond formation.

The most significant role of this compound as a precursor is in the generation of a benzothiazolium ylide. The protons on the 2-methyl group are acidic (pKa ~17-19 in DMSO) because the resulting conjugate base, an ylide, is stabilized by the adjacent positively charged nitrogen atom. Treatment of this compound with a suitable base (e.g., triethylamine, sodium hydride, or an alkoxide) results in the deprotonation of the methyl group to form a neutral ylide intermediate: 3-butyl-2-methylene-2,3-dihydrobenzothiazole.

This ylide is a powerful carbon nucleophile. It exists as a resonance hybrid, with significant negative charge density on the exocyclic methylene (B1212753) carbon. This nucleophilic character is the basis for its utility in various condensation and cycloaddition reactions.

Table 1: Generation of Benzothiazolium Ylide

| Reactant | Base | Intermediate Product | Key Feature of Intermediate |

| This compound | Triethylamine | 3-Butyl-2-methylene-2,3-dihydrobenzothiazole (Ylide) | Nucleophilic exocyclic carbon |

The in situ-generated benzothiazolium ylide readily participates in reactions with a variety of electrophiles.

Condensation Reactions: A classic application is the synthesis of cyanine (B1664457) dyes. The ylide can react with another molecule of the parent benzothiazolium salt or with other electrophilic species like triethyl orthoformate. For instance, in the presence of triethyl orthoformate, two molecules of the ylide can condense with the central carbon atom to form a trimethine cyanine dye. These dyes are characterized by their extended π-conjugated systems, which cause them to absorb light in the visible or near-infrared region. The reaction involves the nucleophilic attack of the ylide onto an electrophilic carbon source, followed by elimination to form a new carbon-carbon double bond. Symmetrical cyanine dyes can be prepared via the condensation reaction between the 2-methylbenzoazolium salts and reagents like triethyl orthoformate in a refluxing solvent such as pyridine. nih.gov

Cycloaddition Reactions: As a 1,3-dipolar species (or its equivalent), the benzothiazolium ylide can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes and alkynes. researchgate.net For example, reaction with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a five-membered ring fused to the benzothiazole scaffold. The reaction proceeds via a concerted or stepwise mechanism where the nucleophilic ylide carbon and the C2 ring carbon act as the termini of the 3-atom component, adding across the π-system of the dipolarophile to form a new heterocyclic ring system, such as pyrrolo[2,1-b]benzothiazoles. researchgate.netnih.gov

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

Table 2: Factors Influencing Reaction Pathways

| Factor | Influence on Nucleophilic Addition (3.1.1) | Influence on Ylide Formation (3.2.1) | Influence on Condensation/Cycloaddition (3.2.2) |

| Strength of Nucleophile/Base | Kinetically faster with stronger nucleophiles. The thermodynamic equilibrium favors products with strong nucleophiles. | Requires a base strong enough to deprotonate the C2-methyl group. The reaction rate increases with base strength. | The rate-limiting step is often ylide formation. Subsequent reaction with the electrophile is typically fast. |

| Solvent Polarity | Polar solvents stabilize the charged benzothiazolium salt, potentially slowing the rate of reaction with a neutral nucleophile. | The rate can be solvent-dependent. Aprotic polar solvents like DMF or DMSO are often used to facilitate ylide formation. | The overall reaction rate is highly dependent on the solvent's ability to solvate the ionic starting material and the transition states. |

| Temperature | Higher temperatures can favor the reverse reaction (dissociation) if the adduct is not thermodynamically stable. | Increasing temperature generally increases the rate of ylide formation. | For cycloadditions, higher temperatures can sometimes lead to retro-cycloaddition or favor thermodynamically more stable aromatic products via elimination. researchgate.net |

| Nature of Electrophile | Not applicable. | Not applicable. | Highly electron-deficient electrophiles (e.g., maleimides, DMAD) react much faster in cycloaddition reactions than less activated ones. researchgate.net |

Thermodynamically, the benzothiazolium cation is a stable aromatic species. Reactions that disrupt this aromaticity, such as nucleophilic addition, require overcoming an energy barrier and are often reversible. The formation of the ylide is an acid-base equilibrium, with the position dictated by the relative pKa values of the benzothiazolium salt and the conjugate acid of the base used. Subsequent condensation and cycloaddition reactions are often thermodynamically driven by the formation of stable, new covalent bonds and, in the case of dye synthesis, highly conjugated and stable final products.

Solvent Effects on the Reactivity and Reaction Mechanisms of this compound

The solvent environment plays a critical role in the chemical behavior of ionic compounds like this compound. The polarity, proticity, and viscosity of the solvent can influence reaction rates, equilibrium positions, and even the mechanistic pathways of reactions involving this salt.

General Principles of Solvent Effects:

For reactions involving ionic species, the solvent's ability to solvate the ions is of paramount importance. In the case of this compound, the compound exists as a positively charged benzothiazolium cation and an iodide anion.

Polar Protic Solvents: Solvents such as water and alcohols are generally effective at solvating both the cation and the anion. chemistryjournal.in The hydrogen-bonding capability of these solvents can stabilize the iodide anion, while the polar nature of the solvent molecules can effectively surround and stabilize the benzothiazolium cation. This can influence the salt's solubility and its availability to participate in a reaction.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can also effectively solvate the cation. However, their ability to solvate the anion, particularly through hydrogen bonding, is diminished. This can lead to a "freer" or more reactive anion, which could be significant in reactions where the iodide ion participates.

Apolar Solvents: In nonpolar solvents, the solubility of ionic compounds like this compound is typically low. Reactions carried out in such solvents may exhibit significantly different kinetics and mechanisms, often proceeding much slower due to the poor stabilization of ionic intermediates or transition states.

Influence on Reactivity:

A key aspect of the reactivity of 2-methylbenzothiazolium salts is the acidity of the protons on the 2-methyl group. The presence of a base can lead to the formation of a methylene base, which is a crucial intermediate in the synthesis of cyanine dyes. The solvent can mediate the strength of the base required and the stability of the resulting intermediate.

Research on the synthesis of cyanine dyes from related N-alkyl-2-methylbenzothiazolium salts indicates that these reactions are often conducted in polar solvents. chemistryjournal.in Heating a solution of the benzothiazolium salt in a polar solvent is a common procedure, suggesting that the solvent is not merely a medium but an active participant in facilitating the reaction. chemistryjournal.in

Mechanistic Considerations:

The mechanism of reactions involving this compound, such as condensation reactions for dye synthesis, likely proceeds through ionic or highly polar transition states. According to the Hughes-Ingold rules, an increase in solvent polarity would be expected to accelerate reactions where the transition state is more polar than the reactants.

For instance, in the formation of a cyanine dye, the condensation of the methylene base with another electrophilic species would likely involve a charged transition state. A more polar solvent would stabilize this transition state more effectively than the reactants, thus increasing the reaction rate.

Research Findings from Analogous Compounds:

While direct data for the butyl derivative is scarce, studies on other cyanine dyes and benzothiazolium compounds provide insights:

The photophysical properties of cyanine dyes, which are products of reactions involving benzothiazolium salts, are known to be solvent-dependent. The absorption and fluorescence maxima can shift based on solvent polarity, a phenomenon known as solvatochromism. This underscores the intimate interaction between the solvent and the electronic structure of these molecules.

The choice of solvent has been shown to be a determining factor in the methylation of 2-alkylthiobenzothiazoles, where the medium can influence which alkyl group is eliminated. This highlights the solvent's role in directing the regioselectivity of a reaction.

The following table summarizes the expected general effects of different solvent types on the reactivity of this compound, based on the behavior of similar compounds.

| Solvent Type | Expected Effect on Cation Solvation | Expected Effect on Anion Solvation | Potential Impact on Reactivity |

| Polar Protic (e.g., Water, Ethanol) | High | High (Hydrogen Bonding) | Good solubility, stabilization of both ions. chemistryjournal.in May facilitate reactions proceeding through ionic intermediates. |

| Polar Aprotic (e.g., DMF, Acetonitrile) | High | Moderate | Good solubility, potentially more reactive "naked" anion. May alter reaction pathways compared to protic solvents. |

| Apolar (e.g., Toluene, Hexane) | Low | Low | Poor solubility, likely slow reaction rates for ionic mechanisms. |

Advanced Spectroscopic and Spectroelectrochemical Investigations of Benzothiazolium, 3 Butyl 2 Methyl , Iodide

Elucidation of Electronic Transitions and Energy Levels via Advanced UV-Vis Spectroscopy

The electronic absorption spectrum of Benzothiazolium, 3-butyl-2-methyl-, iodide is primarily characterized by intense absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions arise from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. The core structure, a benzothiazolium cation, contains a conjugated π-electron system. Consequently, the most prominent electronic transitions are π → π* transitions. These involve the excitation of an electron from a π bonding molecular orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding molecular orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The energy gap between these orbitals dictates the wavelength of maximum absorption (λmax). In addition to π → π* transitions, n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital, can also occur, though they are typically much weaker.

Solvent-Dependent Electronic Absorption Phenomena of this compound

Table 1: Solvent-Dependent Absorption Maxima for the Analogue (E)-3-heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide. mdpi.com

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| Dioxane | 536 |

| Chloroform | 525 |

| Ethyl Acetate (B1210297) | 510 |

| Acetone | 496 |

| DMSO | 494 |

| Acetonitrile (B52724) | 486 |

| Ethanol | 482 |

| Methanol | 473 |

Aggregation Effects on Electronic Spectra of this compound

In solution, particularly at higher concentrations or in aqueous media, benzothiazolium dyes can self-associate to form aggregates. atto-tec.com This aggregation is driven by intermolecular forces, such as van der Waals and hydrophobic interactions. atto-tec.com The formation of these aggregates has a profound effect on the electronic absorption spectrum. The nature of the spectral shift depends on the geometry of the aggregated molecules.

H-aggregates (hypsochromic aggregates): These typically form when the dye molecules stack in a parallel, face-to-face arrangement. This orientation results in strong excitonic coupling between the transition dipole moments, leading to a new, higher-energy absorption band. Consequently, the absorption maximum shifts to a shorter wavelength (a blue shift) compared to the monomeric dye. atto-tec.com

J-aggregates (bathochromic aggregates): These are characterized by a head-to-tail arrangement of the dye molecules. This alignment leads to a lower-energy excited state, resulting in a sharp, intense absorption band that is red-shifted (bathochromic shift) relative to the monomer. atto-tec.com

The tendency to aggregate is influenced by the dye concentration, solvent composition, temperature, and the presence of salts. atto-tec.com The deviation from the Beer-Lambert law in spectrophotometric measurements is often an indication of such aggregation processes occurring in solution. rsc.org

Photophysical Behavior and Luminescence Studies of this compound

Upon absorption of light, the excited state of this compound can relax through several pathways. One of these pathways is fluorescence, where a photon is emitted, typically at a longer wavelength than the absorbed light (Stokes shift). The efficiency and timescale of this emission are critical photophysical parameters.

Fluorescence Quantum Yields and Luminescence Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A value of 1.0 indicates that every absorbed photon results in an emitted photon. The luminescence lifetime (τ) represents the average time the molecule spends in the excited state before returning to the ground state.

These parameters are highly sensitive to the molecular structure and the local environment. For benzothiazole-based fluorophores, small changes in substitution can lead to dramatic differences in fluorescence quantum yield, ranging from nearly non-emissive to brightly fluorescent. nih.gov This sensitivity arises from the delicate balance between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing). For example, structural rigidification is a common strategy to enhance fluorescence quantum yield by slowing down non-radiative decay processes that are mediated by molecular vibrations. nih.gov

While specific ΦF and τ values for this compound were not found, the following table for related benzothiazole-difluoroborate compounds illustrates the profound impact of substituent effects on the quantum yield.

Table 2: Photophysical Data for a Series of Substituted Benzothiazole-Difluoroborate Dyes in Dichloromethane. nih.gov

| Substituent (R1/R2) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| OMe/OMe | 532 | 557 | 0.99 |

| OMe/H | 520 | 547 | 0.58 |

| H/H | 502 | 525 | 0.28 |

| H/CF3 | 501 | 544 | 0.04 |

| CF3/OMe | 514 | 560 | 0.99 |

| CF3/CF3 | 488 | 540 | 0.01 |

Energy Transfer Processes Involving this compound

The excited state of a benzothiazolium salt can participate in energy transfer processes, where it non-radiatively transfers its excitation energy to an acceptor molecule. One of the most common mechanisms is Förster Resonance Energy Transfer (FRET), which occurs over long distances (typically 1-10 nm) and depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

Furthermore, benzothiazolium derivatives can interact with other molecules, leading to changes in their photophysical pathways. For instance, studies on the related dye 3,3'-diethylthiacarbocyanine (B14174943) iodide (DTCI) have shown that its interaction with DNA leads to the formation of complexes. researchgate.net This complexation was found to increase the quantum yield of the dye's triplet state, indicating that the local environment provided by the DNA molecule alters the energy dissipation pathways, favoring intersystem crossing from the singlet excited state to the triplet excited state. researchgate.net Such interactions are fundamental to the application of these dyes as fluorescent probes for biological systems.

Electrochemical Properties and Redox Mechanisms of this compound

The electrochemical behavior of this compound is dictated by the redox activity of the benzothiazolium cation and the iodide anion. Techniques such as cyclic voltammetry (CV) are used to probe these properties by measuring the current response to a sweeping potential. The benzothiazolium cation contains an electrophilic C2 carbon atom, making it susceptible to reduction. The typical redox mechanism involves the transfer of an electron to the cation, generating a neutral radical species.

The potential at which this reduction occurs is a key characteristic of the molecule. The stability of the resulting radical and the reversibility of the redox process depend on the molecular structure and the solvent system. The N-butyl and C2-methyl substituents on the benzothiazolium ring influence the electron density of the heterocyclic system, thereby modulating its reduction potential. Generally, the N-alkylbenzothiazolium core can undergo a one-electron reduction to form a dimeric species or a stable radical, depending on the conditions. The iodide anion can be oxidized to iodine at sufficiently positive potentials, defining the anodic limit of the electrochemical window for this salt.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. For N-alkyl-benzothiazolium salts, CV can determine the reduction potential of the benzothiazolium cation. The process typically involves a one-electron reduction to form a short-lived neutral radical. rsc.org

The electrochemical reduction of 2-substituted 3-methylbenzothiazolium salts has been shown to lead to different dimeric products depending on the substituent at the 2-position. rsc.org For this compound, a single, irreversible reduction peak is expected in the cathodic scan. This irreversibility is due to the high reactivity of the resulting benzothiazolyl radical, which rapidly dimerizes. The peak potential (Epc) for this reduction is influenced by the nature of the N-alkyl substituent. Longer alkyl chains, like the butyl group, may slightly alter the electron density at the heterocyclic core, but a significant shift in the reduction potential compared to the ethyl or methyl analogues is not anticipated.

The expected reduction would be similar to that of related 2-substituted 3-methylbenzothiazolium salts, which show irreversible reduction waves. rsc.org The specific potential would likely fall in a range comparable to other simple N-alkyl benzothiazolium salts. The electrochemistry of related verdazyls derived from benzothiazole (B30560) formazans also shows that substituents on the heterocyclic system influence the redox potentials. researchgate.net

Table 1: Representative Electrochemical Data for a Related Benzothiazolium Derivative (Note: Data is for a related compound and serves as an estimate for this compound)

| Compound | Redox Process | Potential (V vs. Fc/Fc+) | Characteristics |

| 2-phenyl-3-methylbenzothiazolium | Reduction | ~ -1.5 V | Irreversible |

| 2-phenyl-3-methylbenzothiazolium | Oxidation | Not observed | - |

This table is illustrative and based on general findings for similar compounds. rsc.org

Spectroelectrochemical Analysis of Redox-Induced Species

Spectroelectrochemistry combines spectroscopic measurements with electrochemical control, allowing for the characterization of species generated at an electrode surface. For this compound, this technique would be invaluable for identifying the transient radical species formed upon reduction.

Upon applying a potential sufficient to cause reduction, changes in the UV-Vis absorption spectrum would be monitored. The initial benzothiazolium cation has characteristic absorption bands in the UV region. The formation of the neutral radical species would be expected to give rise to new absorption bands at longer wavelengths, likely in the visible region, due to the altered electronic structure. However, due to the high reactivity and rapid dimerization of this radical, these new spectral features would be short-lived.

The spectroelectrochemical analysis of related cyanine (B1664457) dyes derived from benzothiazole demonstrates how substitution affects the electronic and spectral properties, which can be correlated with electrochemical behavior. nih.govrsc.org While direct spectroelectrochemical data for the target compound is unavailable, the methodology would follow the principles of generating the species electrochemically and recording the corresponding spectral changes to identify transient intermediates.

Advanced Vibrational Spectroscopy for Structural and Interaction Insights

Raman and Surface-Enhanced Raman Scattering (SERS) of this compound

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its structure. For this compound, the Raman spectrum would be dominated by vibrations of the benzothiazole ring system. Key bands would include C=N stretching, aromatic C-C stretching, and C-H bending modes.

Surface-Enhanced Raman Scattering (SERS) would offer significantly enhanced signal intensity, allowing for the detection of even minor vibrational features and providing insights into the molecule's orientation on a metal surface (typically silver or gold nanoparticles). The enhancement is greatest for vibrations of moieties closest to the surface. For the benzothiazolium cation, the SERS spectrum would likely show enhancement of the modes associated with the benzothiazole ring, particularly if the ring adsorbs flat on the metal surface. Studies on related benzotriazole (B28993) derivatives have shown that SERS is a powerful tool for elucidating the vibrational structure and surface interactions. nih.gov

Table 2: Expected Key Raman and SERS Bands for this compound (Based on data from related benzothiazole and benzotriazole compounds) nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Expected SERS Enhancement |

| ~1600-1400 | Aromatic C=C and C=N stretching | Strong |

| ~1300-1200 | C-H in-plane bending | Moderate |

| ~1000 | Benzene (B151609) ring breathing mode | Strong |

| ~750 | C-S stretching | Moderate |

Infrared Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to polar functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the benzothiazolium cation and the butyl group.

Key expected absorption bands would include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (butyl group): In the 2960-2850 cm⁻¹ region.

C=N and aromatic C=C stretching: In the 1650-1450 cm⁻¹ region.

C-H bending and rocking modes: In the 1450-1000 cm⁻¹ region.

IR spectroscopy is also highly effective for studying intermolecular interactions, such as hydrogen bonding. While the benzothiazolium cation itself does not have strong hydrogen bond donors, weak C-H···I interactions between the cation and the iodide anion might be observable as subtle shifts in the C-H vibrational frequencies. Studies on other quaternary ammonium (B1175870) salts have demonstrated the utility of IR in analyzing such interactions. pw.edu.pl

Table 3: Predicted Infrared Absorption Bands for this compound (Based on general IR correlation tables and data for related compounds) pw.edu.plunibo.it

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2960-2870 | Aliphatic C-H stretch (CH₃ and CH₂) |

| 1620-1580 | C=N stretch of the thiazolium ring |

| 1500-1400 | Aromatic C=C stretch |

| 760-720 | Out-of-plane C-H bending (ortho-disubstituted benzene) |

High-Resolution NMR and Solid-State NMR for Conformational and Supramolecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. For this compound, high-resolution ¹H and ¹³C NMR in solution (e.g., in DMSO-d₆) would confirm the molecular structure.

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzothiazole ring, the N-butyl group protons, and the C2-methyl group protons. The chemical shifts and coupling patterns would be characteristic of the structure. For instance, the protons of the N-butyl chain would appear as a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and so on, while the aromatic protons would exhibit a more complex multiplet pattern.

¹³C NMR: The spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the number of distinct carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

Solid-state NMR could provide information on the conformation of the butyl chain and the packing of the ions in the crystal lattice, which are averaged out in solution.

Solid-State NMR for Crystalline and Amorphous Forms of this compound

Solid-state NMR spectroscopy offers unique insights into the molecular arrangement and mobility within solid samples. For a compound like this compound, which consists of a rigid benzothiazolium cation and an iodide anion, ssNMR can effectively probe the local chemical environments of individual atomic nuclei (e.g., ¹³C, ¹H, ¹⁵N).

The primary distinction between crystalline and amorphous forms lies in their long-range atomic order. Crystalline solids possess a highly ordered, repeating three-dimensional structure, which results in a limited number of distinct chemical environments for the nuclei within the asymmetric unit. eag.com In contrast, amorphous solids lack this long-range order, leading to a distribution of local environments and conformations. universitywafer.com This fundamental difference is directly reflected in their respective solid-state NMR spectra. researchgate.net

Crystalline Form:

In the solid-state ¹³C NMR spectrum of a crystalline form of this compound, one would anticipate observing a series of relatively sharp and well-resolved resonance peaks. Each distinct carbon atom in the asymmetric unit of the crystal lattice would, in principle, give rise to a separate peak. The sharpness of these peaks is a direct consequence of the uniform chemical environment experienced by the nuclei throughout the crystalline lattice. If the asymmetric unit contains more than one molecule (Z' > 1), a corresponding multiplication of the resonance signals would be observed, providing valuable information about the crystallographic structure. researchgate.net

The chemical shifts of the carbon atoms in the benzothiazolium ring and the butyl and methyl substituents would be sensitive to the specific molecular packing, including intermolecular interactions such as π-π stacking between the aromatic rings and the proximity of the iodide anion to the cationic headgroup. For instance, the chemical shift of the C2 carbon, being adjacent to the positively charged nitrogen and the sulfur atom, would be particularly informative.

Illustrative Data for Crystalline this compound

Disclaimer: The following table presents hypothetical ¹³C solid-state NMR chemical shift data for a crystalline form of this compound, based on typical values for analogous heterocyclic compounds. This data is for illustrative purposes only, as experimental data is not publicly available.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C2 | 165 - 175 | Highly deshielded due to adjacent heteroatoms and positive charge. |

| C4 | 120 - 130 | Aromatic carbon. |

| C5 | 125 - 135 | Aromatic carbon. |

| C6 | 125 - 135 | Aromatic carbon. |

| C7 | 115 - 125 | Aromatic carbon, potentially shielded. |

| C7a | 140 - 150 | Bridgehead aromatic carbon. |

| C3a | 130 - 140 | Bridgehead aromatic carbon. |

| N-CH₂ | 45 - 55 | First carbon of the butyl group, attached to nitrogen. |

| CH₂ | 30 - 40 | Second carbon of the butyl group. |

| CH₂ | 15 - 25 | Third carbon of the butyl group. |

| CH₃ (butyl) | 10 - 15 | Terminal methyl of the butyl group. |

| C2-CH₃ | 15 - 25 | Methyl group at the C2 position. |

Amorphous Form:

In contrast to the crystalline state, the solid-state NMR spectrum of an amorphous form of this compound is expected to exhibit broad, overlapping peaks. This peak broadening is a hallmark of disordered systems and arises from the wide distribution of bond angles, bond lengths, and intermolecular distances that characterize the amorphous state. researchgate.net Each nucleus exists in a slightly different local environment, leading to a superposition of many slightly different chemical shifts, which results in broad, often featureless, resonance signals. researchgate.net

The increased molecular mobility in the amorphous state compared to the crystalline form can also influence the NMR spectrum, particularly the relaxation times (T₁ and T₂). Static ¹H ssNMR and relaxation time measurements can provide insights into the different molecular mobilities and the nature of the glass transition in amorphous materials. worktribe.com

Comparative Analysis of Crystalline vs. Amorphous Spectra

The key differences expected between the solid-state NMR spectra of the crystalline and amorphous forms are summarized below:

| Spectral Feature | Crystalline Form | Amorphous Form |

| Peak Width | Sharp, well-defined peaks. | Broad, overlapping peaks. |

| Resolution | High resolution, individual carbon sites are often distinguishable. | Low resolution, significant overlap of signals. |

| Chemical Shifts | Reflect a single, ordered molecular conformation and packing. | Represent a distribution of conformations and local environments. |

The transition from a crystalline to an amorphous state, for instance through milling or rapid cooling, could be monitored using solid-state NMR by observing the progressive broadening of the sharp crystalline peaks into broad amorphous halos. This powerful capability underscores the utility of ssNMR in characterizing the physical state and stability of solid organic compounds.

Theoretical and Computational Studies of Benzothiazolium, 3 Butyl 2 Methyl , Iodide

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying organic molecules of this size. scirp.org DFT calculations are used to optimize the molecular geometry, providing precise information on bond lengths and angles in the ground electronic state. researcherslinks.com For benzothiazolium derivatives, methods like the B3LYP functional combined with basis sets such as 6-31G or 6-311++G(d,p) are commonly employed. scirp.orgresearchgate.netnih.gov

Key properties derived from DFT calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Further analysis using DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. scirp.orgscirp.org The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how the molecule will interact with other chemical species. scirp.orgnih.gov Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. scirp.orgscirp.org

Below is a table of typical ground state properties that would be calculated for a benzothiazolium compound, based on data for related derivatives.

Table 1: Representative DFT-Calculated Ground State Properties for a Benzothiazolium Analog

| Property | Description | Representative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.7 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. | 1.85 eV |

| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. | 0.54 eV⁻¹ |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 2.9 eV |

Note: Values are illustrative, based on typical DFT calculations for benzothiazole (B30560) derivatives.

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited-state properties. rsc.org TD-DFT is widely used to predict electronic absorption and emission spectra (UV-visible and fluorescence) by calculating vertical excitation energies and oscillator strengths. scirp.orgresearchgate.netgrowingscience.com The accuracy of these predictions allows for direct comparison with experimental spectroscopic data. nih.gov

For fluorescent molecules like many benzothiazole derivatives, TD-DFT can be used to optimize the geometry of the first electronically excited state (S1). researchgate.net This allows for the calculation of emission energies (fluorescence), which is crucial for understanding the photophysical properties of the compound. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted. researchgate.net

Furthermore, TD-DFT studies can elucidate complex photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT), which is observed in some benzothiazole derivatives. rsc.orgmdpi.com These calculations can map the potential energy surfaces of the ground and excited states to determine if such processes are energetically favorable. rsc.org Analysis of the molecular orbitals involved in electronic transitions helps to characterize them, for example, as π→π* or n→π* transitions, and to understand charge-transfer characteristics upon excitation. mdpi.com

Table 2: Representative TD-DFT Spectroscopic Data for a Benzothiazole Analog

| Parameter | Description | Predicted Value |

|---|---|---|

| λmax (Absorption) | Wavelength of maximum absorption in the UV-visible spectrum. | ~310 nm |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition. | 0.45 |

| Excitation Energy | Energy required to promote an electron to an excited state. | 4.0 eV |

| λmax (Emission) | Wavelength of maximum fluorescence emission. | ~380 nm |

| Stokes Shift | The difference between the maximum absorption and emission wavelengths. | ~70 nm |

Note: Values are illustrative and based on TD-DFT calculations for related benzothiazole compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics and force fields, providing insights into bulk properties and dynamic processes.

The interaction of a solute with its solvent environment governs its solubility and can influence its reactivity and spectroscopic properties. As an ionic salt, Benzothiazolium, 3-butyl-2-methyl-, iodide is expected to be soluble in polar solvents. cymitquimica.com MD simulations can model the solvation process explicitly by placing the benzothiazolium cation and iodide anion in a box filled with solvent molecules (e.g., water or an alcohol).

By simulating the system's evolution over time, MD can reveal detailed information about the solvation shell structure, including the average number of solvent molecules surrounding the ions and their preferred orientation. nih.gov It can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. For ionic liquids, which share characteristics with the title compound, MD simulations have been used to study the structure of interfaces and the dynamics of ions and solvent molecules, including computing properties like surface tension and diffusion coefficients. nih.gov

Certain molecules can spontaneously organize into larger, ordered structures through noncovalent interactions, a process known as self-assembly. mdpi.com This can lead to the formation of dimers, oligomers, or larger poly-aggregates. nih.gov The amphiphilic nature of some benzothiazolium salts, with a charged, polar head group (the benzothiazolium ring) and a nonpolar tail (the butyl chain), suggests a potential for such aggregation in solution.

MD simulations are a primary tool for modeling self-assembly and supramolecular aggregation. nih.gov By simulating a system with many molecules of this compound, researchers can observe whether they form aggregates like micelles or other supramolecular structures. These simulations can elucidate the driving forces for aggregation (e.g., hydrophobic interactions between the butyl chains and electrostatic interactions) and determine the critical aggregation concentration. Understanding these aggregation states is important as they can significantly alter the compound's physical and chemical properties. nih.gov

Reaction Pathway Analysis and Mechanistic Elucidation via Computational Methods

Computational methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. nih.govresearchgate.net They allow for the exploration of a reaction's potential energy surface, which maps the energy of the system as a function of the positions of the atoms.

By locating the transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima), a complete step-by-step mechanism can be proposed. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. nih.gov

For reactions involving benzothiazolium compounds, such as nucleophilic substitution or reactions where the benzothiazolium moiety acts as a leaving group, DFT calculations can be used to: cabidigitallibrary.org

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the activation energies for each step of a proposed mechanism.

Compare the energies of different possible reaction pathways to determine the most likely one. nih.gov

Analyze the electronic structure at the transition state to understand the nature of bond-breaking and bond-forming processes.

For instance, studies on the reaction of related benzothiazole thiols have used quantum chemical calculations to elucidate complex, multi-channel reaction pathways, showing excellent agreement with experimental outcomes. nih.govresearchgate.net

Table 3: Representative Data from a DFT-Calculated Reaction Step for a Benzothiazole Derivative

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials of the reaction step. | 0.0 (Reference) |

| Transition State (TS) | The highest energy point along the reaction coordinate. | +15.2 |

| Products | The species formed after the reaction step. | -5.8 |

| Activation Energy (Ea) | The energy barrier that must be overcome (ETS - EReactants). | 15.2 |

Note: Values are hypothetical for a single reaction step involving a related benzothiazole compound to illustrate the output of a reaction pathway analysis.

Transition State Identification and Energy Barrier Calculations

A thorough search of scientific databases and chemical literature yielded no specific studies on the transition state identification or energy barrier calculations for reactions involving "this compound".

In principle, such studies would involve mapping the potential energy surface for a given reaction, for instance, the condensation reaction to form a cyanine (B1664457) dye. This would entail:

Locating Reactant and Product Structures: Optimizing the geometries of the starting materials (e.g., the benzothiazolium salt and a reaction partner) and the final product.

Identifying the Transition State: Searching for the first-order saddle point on the potential energy surface that connects the reactants and products. This is a critical step as the transition state structure provides insight into the mechanism of the reaction.

Calculating the Energy Barrier: The energy difference between the transition state and the reactants determines the activation energy, a key factor in reaction kinetics.

While this is a standard computational protocol, the specific data for "this compound" is not available.

Computational Rationalization of Observed Reactivity Patterns of this compound

There are no dedicated computational studies in the literature that rationalize the observed reactivity patterns of "this compound".

However, computational studies on related benzothiazolium salts, such as N-Methyl benzothiazolium iodide, have been conducted to understand their biological activity, for instance, as antifungal agents. researcherslinks.comresearchgate.netcabidigitallibrary.org These studies often involve:

Molecular Docking: Simulating the interaction of the benzothiazolium cation with the active site of a biological target, like an enzyme, to predict binding affinity and mode.

Analysis of Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron-donating and accepting capabilities of the molecule, which are crucial for its reactivity.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to identify electrophilic and nucleophilic sites prone to reaction.

The reactivity of the 2-methyl group in benzothiazolium salts is a well-known feature, as it is acidic and can be deprotonated to form a reactive methylene (B1212753) base, which is a key intermediate in the synthesis of cyanine dyes. A computational study would typically analyze the pKa of this methyl group and the stability of the resulting ylide to rationalize this reactivity. Unfortunately, such specific analysis for the 3-butyl-2-methyl derivative is not documented.

Prediction of Spectroscopic Parameters from Computational Models

Computational methods are widely used to predict various spectroscopic parameters, providing valuable information for compound identification and characterization.

Theoretical Prediction of UV-Vis and Fluorescence Spectra

No theoretical predictions for the UV-Vis or fluorescence spectra of "this compound" have been published.

Theoretical predictions of electronic spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.

For related cyanine dyes, which are formed from benzothiazolium precursors, extensive theoretical modeling has been performed to predict their absorption and fluorescence characteristics. mdpi.comresearchgate.net These studies often show that the absorption maximum (λmax) is strongly dependent on the length of the polymethine chain and the nature of the heterocyclic nuclei. For the "this compound" cation itself, one would expect absorption in the UV region. The specific λmax would depend on the solvent environment, a phenomenon known as solvatochromism, which can also be modeled computationally.

Simulation of Vibrational Spectra (IR, Raman)

There are no specific simulated Infrared (IR) or Raman spectra for "this compound" in the scientific literature.

However, computational studies on the closely related N-Methyl benzothiazolium iodide do provide a template for how such an analysis would be conducted. researcherslinks.comresearchgate.netcabidigitallibrary.org In these studies, the vibrational frequencies are calculated at the harmonic level using methods like Hartree-Fock or DFT.

The key vibrational modes for a benzothiazolium salt would include:

C-H stretching and bending vibrations of the aromatic ring and the alkyl groups.

C=N and C-S stretching vibrations of the benzothiazole ring.

Vibrations associated with the butyl and methyl substituents.

A computational study on "this compound" would provide a detailed assignment of the observed peaks in its experimental IR and Raman spectra. For instance, a study on the N-methyl analogue identified peaks for the alkane chain around 2990 cm⁻¹ and a slight peak for the iodide ion around 640 cm⁻¹. researcherslinks.comcabidigitallibrary.org Similar characteristic peaks would be expected for the 3-butyl-2-methyl derivative, with additional frequencies corresponding to the butyl group.

Below is a hypothetical table illustrating the kind of data that would be generated from a full computational analysis of the vibrational spectra for "this compound", based on findings for analogous structures. This table is for illustrative purposes only and does not represent actual data for the specified compound.

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(C-H) aromatic | ~3100-3000 | ~3100-3000 | Stretching vibrations of C-H bonds on the benzene (B151609) ring |

| ν(C-H) aliphatic | ~2960-2850 | ~2960-2850 | Stretching vibrations of C-H bonds in the butyl and methyl groups |

| ν(C=N) | ~1600-1550 | ~1600-1550 | Stretching vibration of the carbon-nitrogen double bond in the thiazolium ring |

| ν(C-S) | ~700-600 | ~700-600 | Stretching vibration of the carbon-sulfur bond in the thiazolium ring |

While the framework and methodologies for the theoretical and computational study of "this compound" are well-established within the field of computational chemistry, specific research applying these methods to this particular compound is not available in the public domain. The information presented herein is based on studies of analogous compounds and serves to illustrate the types of insights that could be gained from such research. Future computational work is necessary to provide a detailed and accurate understanding of the transition states, reactivity, and spectroscopic properties of "this compound".

Applications of Benzothiazolium, 3 Butyl 2 Methyl , Iodide in Advanced Chemical Systems and Materials Science

Role in Organic Electronics and Optoelectronic Devices

The core structure of benzothiazolium salts, featuring a π-conjugated system, makes them candidates for applications in organic electronics. The introduction of a butyl group on the nitrogen atom can influence molecular packing and electronic properties, which are critical for device performance.

While specific studies detailing the use of Benzothiazolium, 3-butyl-2-methyl-, iodide in OLEDs and OPVs are limited, the general class of benzothiazole (B30560) derivatives has been explored in organic electronics. In related systems, such as those based on carbazoles, N-alkylation is a known strategy to tune the electronic structure and solid-state morphology of materials used in OLEDs and OPVs. rsc.org The length of the alkyl chain can impact the solubility of the material, which is a crucial factor for solution-based processing of large-area devices. Furthermore, the alkyl chain can influence the intermolecular interactions, potentially preventing undesirable aggregation that can lead to quenching of luminescence in OLEDs or inefficient charge separation in OPVs. For instance, studies on benzothiadiazole-based conjugated polymers have shown that the nature of the alkyl chains (linear vs. branched) significantly affects the molecular configuration, intermolecular interactions, and ultimately the power conversion efficiency of organic solar cells. rsc.org

It is plausible that the butyl group in this compound could enhance the solubility of the compound in organic solvents compared to its methyl or ethyl counterparts, facilitating its incorporation into device layers. The increased steric hindrance from the butyl group might also disrupt π-π stacking, leading to changes in the emission properties in the solid state, a phenomenon that can be either beneficial or detrimental depending on the specific device architecture. Research on other organic fluorophores has demonstrated that N-alkylation can be a straightforward method to control charge transfer characteristics, which in turn governs emission energy and quantum yield. worktribe.com

Table 1: Effect of N-Alkyl Chain Length on Photophysical Properties of Organic Dyes

| N-Alkyl Chain Length | Emission Wavelength Trend | Influence on Aggregation | Reference |

| Increasing | Generally decreases | Can disrupt π-π stacking, leading to looser molecular packing | researchgate.net |

| Increasing | Can lead to a blue shift in photoluminescence | Improved hydrophobicity and stability | unifi.it |

This table presents generalized trends observed in studies of N-alkylated organic dyes and perovskites, providing a basis for predicting the behavior of this compound.

The benzothiazolium cation possesses a charge and a conjugated structure that could lend itself to applications in charge transport materials. The iodide counter-ion, however, may introduce complexities in terms of ion migration in devices under an electric field. The length of the N-alkyl chain can influence the charge transport properties in organic semiconductors. For instance, in poly(3-alkylthiophenes), the length of the alkyl side chain has a notable effect on the morphology and photophysical properties, which are directly related to charge transport. researchgate.net While no direct data exists for this compound, it is reasonable to expect that the butyl group would influence the packing of the molecules in thin films, thereby affecting the efficiency of charge hopping between adjacent molecules. Strong light-matter coupling is another avenue being explored to control the functions of materials without altering their chemical structure, which could be relevant for phthalocyanine (B1677752) thin-film transistors, a related class of materials. rsc.org

Utilization as a Molecular Probe or Sensitizer in Photochemistry

The benzothiazolium moiety is known to exhibit interesting photophysical properties, making it a candidate for use as a molecular probe and photosensitizer.

Benzothiazolium-based compounds have been investigated for their potential as chemosensors. Their fluorescence or colorimetric properties can change upon interaction with specific analytes. The N-substituent can play a role in tuning the selectivity and sensitivity of the sensor. The butyl group, being more lipophilic than an ethyl group, could enhance the sensor's interaction with nonpolar analytes or influence its partitioning into specific phases in a heterogeneous system. While specific chemosensors based on this compound are not reported, the principle of tuning sensor properties through N-alkylation is well-established in the design of fluorescent probes.

Precursor for N-Heterocyclic Carbene (NHC) Ligands and Organocatalysis

One of the most significant applications of azolium salts, including benzothiazolium salts, is as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands for transition metals and as organocatalysts. nih.govresearchgate.net

The deprotonation of the C2-carbon of the benzothiazolium ring of this compound would yield the corresponding N-heterocyclic carbene. The substituents on the nitrogen atom of the NHC play a crucial role in modulating its steric and electronic properties, which in turn dictate the reactivity and selectivity of the resulting catalyst or metal complex. acs.orgacs.org

The butyl group on the nitrogen atom of the resulting NHC from this compound would contribute to the steric bulk around the carbene center. This steric hindrance can influence the coordination geometry in metal complexes and the accessibility of substrates in organocatalytic reactions. For instance, in NHC-catalyzed reactions like the Stetter reaction or the benzoin (B196080) condensation, the size of the N-substituent can affect the reaction rate and selectivity. nih.govacs.org While N-aryl substituents have been more extensively studied in this context, the principles apply to N-alkyl substituents as well. Computational studies on NHC salts have shown that their electronic properties, which are influenced by the substituents, are a determining factor in processes like alkyl radical generation. unirioja.es

Table 2: Influence of N-Substituents on NHC Properties and Catalysis

| N-Substituent Property | Effect on NHC | Impact on Catalysis | References |

| Steric Bulk | Influences the steric environment around the carbene center. | Affects substrate accessibility, potentially leading to higher selectivity in certain reactions. Can influence the stability of catalytic intermediates. | acs.orgnih.gov |

| Electronic Nature | Modulates the nucleophilicity and Lewis basicity of the carbene. | Determines the rate-limiting step in some reactions and can be tuned for optimal catalytic activity. | acs.orgnih.gov |

This table summarizes the general effects of N-substituents on the properties and catalytic activity of N-heterocyclic carbenes, providing a framework for understanding the potential role of the butyl group in an NHC derived from this compound.

The use of thiazolium salts in organocatalysis dates back to the work of Ukai and Breslow on the benzoin reaction. nih.gov Thiazolium-derived NHCs are known to catalyze a variety of transformations, including the Stetter reaction, which forms 1,4-dicarbonyl compounds. nih.gov The specific properties of the N-butyl substituted thiazolylidene carbene derived from this compound would make it a unique tool in the vast toolbox of NHC organocatalysis, potentially offering different reactivity or selectivity profiles compared to more common N-methyl, N-ethyl, or N-aryl substituted NHCs.

Synthesis of Benzothiazole-Derived NHCs from this compound

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands for transition metals and as organocatalysts. The synthesis of NHCs derived from benzothiazolium salts is a critical step in harnessing their catalytic potential. While specific literature detailing the synthesis of an NHC from this compound is not abundant, the general and well-established route for the formation of benzothiazole-derived NHCs involves the deprotonation of the corresponding benzothiazolium salt at the C2 position.

The synthesis would theoretically proceed as follows: this compound acts as the NHC precatalyst. The process is initiated by the reaction of this salt with a strong base. The base abstracts the acidic proton from the C2 carbon of the thiazolium ring, leading to the formation of the free N-heterocyclic carbene. The choice of base is crucial and can range from organometallic bases like butyllithium (B86547) to non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide, depending on the specific requirements of the subsequent reaction.

The general synthetic scheme is illustrated below:

Figure 1: Proposed synthesis of a benzothiazole-derived NHC from this compound.

The stability and reactivity of the resulting NHC are influenced by the substituents on the benzothiazolium ring. The 3-butyl group on the nitrogen atom provides steric bulk and enhances the solubility of the salt in organic solvents, which can be advantageous for subsequent catalytic applications.

Catalytic Applications of Derived NHCs

One of the most prominent applications of such NHCs is in benzoin and Stetter-type reactions. nih.gov The NHC, generated in situ from the benzothiazolium salt, acts as a nucleophilic catalyst. In a typical cross-benzoin condensation, for instance, the NHC would add to an aldehyde, initiating a catalytic cycle that ultimately leads to the formation of an α-hydroxy ketone. A family of thiazolium salt-derived NHCs has been shown to be effective in chemoselective intermolecular cross-benzoin condensation reactions. researchgate.net

Furthermore, recent advancements have demonstrated the utility of chiral thiazolium carbenes in enantioselective radical dicarbofunctionalization of olefins. acs.org These reactions showcase the versatility of the thiazolium scaffold in facilitating complex bond formations with high levels of stereocontrol. The electronic and steric properties of the NHC, which can be tuned by substituents like the butyl and methyl groups in the target compound, play a crucial role in the efficiency and selectivity of these catalytic processes. acs.orgnih.gov

The table below summarizes the potential catalytic applications based on the known reactivity of analogous thiazolium-derived NHCs.

| Catalytic Reaction | Role of NHC derived from this compound | Potential Products |

| Benzoin Condensation | Nucleophilic catalyst for the umpolung of aldehydes. | α-Hydroxy ketones |

| Stetter Reaction | Catalyst for the conjugate addition of aldehydes to α,β-unsaturated compounds. | 1,4-Dicarbonyl compounds |

| Radical Dicarbofunctionalization | Single-electron transfer (SET) catalyst to generate radical intermediates. | β-Difluoroalkylated α-chiral ketones |

Incorporation into Polymeric Systems and Nanomaterials

This compound as a Dopant or Counterion in Conducting Polymers

The development of advanced materials with tailored electronic properties is a significant area of research. This compound, as a quaternary ammonium (B1175870) salt, has the potential to be incorporated into polymeric systems, particularly conducting polymers. While direct studies on this specific compound are limited, the application of its close analogue, 3-Ethyl-2-methylbenzothiazolium iodide, in the development of conductive polymers suggests a similar role for the butyl derivative. chemimpex.com

In the context of conducting polymers, small molecules can be introduced as dopants to modify their electrical conductivity. The process of doping involves the partial oxidation or reduction of the polymer backbone, with the dopant acting as the counterion to maintain charge neutrality. The iodide ion in this compound can serve as a p-dopant, accepting an electron from the polymer chain and thus increasing the concentration of charge carriers (holes).

Alternatively, the entire benzothiazolium salt can be incorporated as a counterion during the electrochemical or chemical synthesis of the conducting polymer. The size and chemical nature of the counterion can influence the morphology, processability, and stability of the resulting conducting polymer. The butyl group on the benzothiazolium cation would likely enhance the solubility of the polymer in organic solvents, which is a desirable property for the fabrication of polymer-based electronic devices.

Interactions with Nanoparticles and Nanostructures for Hybrid Materials

The creation of hybrid materials by combining organic molecules with inorganic nanoparticles or nanostructures offers a pathway to novel functionalities. While there is no specific literature detailing the interaction of this compound with nanoparticles, its chemical structure suggests several potential modes of interaction for the formation of hybrid materials.

The benzothiazolium cation could electrostatically interact with negatively charged nanoparticles, such as those made of gold or silver, leading to the formation of a stabilizing organic shell around the nanoparticle core. This can prevent aggregation and improve the dispersibility of the nanoparticles in various media. Furthermore, the aromatic benzothiazole ring system could engage in π-stacking interactions with graphitic nanostructures like carbon nanotubes or graphene, facilitating the non-covalent functionalization of these materials.